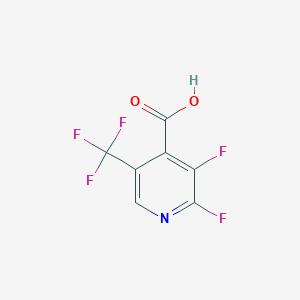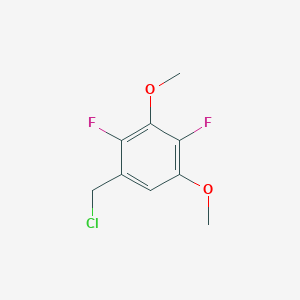
Allyl 1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 1-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Pyrrole+Allyl chloroformate→Allyl 1H-pyrrole-1-carboxylate
The reaction is usually conducted at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the synthesis and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
Allyl 1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 1H-pyrrole-1-methanol.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
Allyl 1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The allyl group can undergo metabolic transformations, and the resulting metabolites may exert biological effects. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Allyl 1H-imidazole-1-carboxylate: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Allyl 1H-pyrazole-1-carboxylate: Contains a pyrazole ring, which has two nitrogen atoms in the five-membered ring.
Allyl 1H-pyrrolidine-1-carboxylate: Contains a saturated pyrrolidine ring instead of an aromatic pyrrole ring.
Uniqueness
Allyl 1H-pyrrole-1-carboxylate is unique due to its combination of an allyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility and potential for further functionalization.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
prop-2-enyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-6H,1,7H2 |
InChI Key |
MKOZEKMIBBIWMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



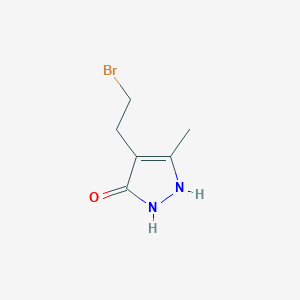
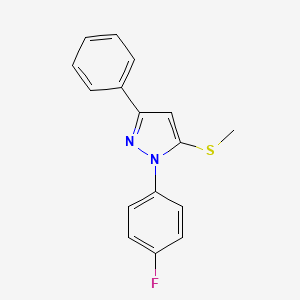
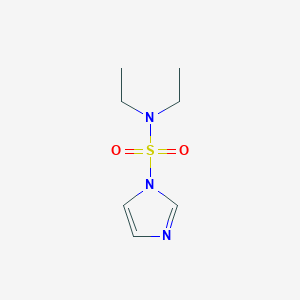
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
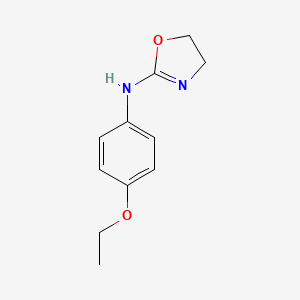
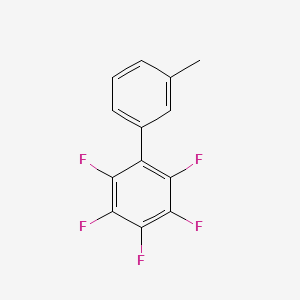
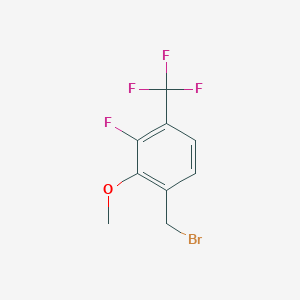
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
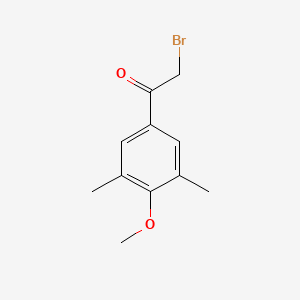
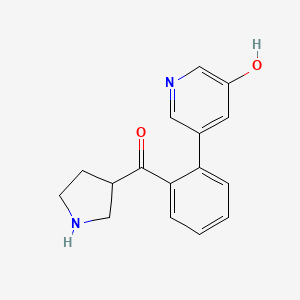
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
